3-Tosyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine
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Overview
Description
3-Tosyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine is a heterocyclic compound that belongs to the class of triazolo-triazine derivatives.
Preparation Methods
The synthesis of 3-Tosyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine typically involves the reaction of 5-amino-1,2,4-triazole with tosyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
3-Tosyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Tosyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Materials Science: It is used in the development of energetic materials due to its high nitrogen content and stability.
Industrial Chemistry: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Tosyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Tosyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine derivatives: These compounds also exhibit high nitrogen content and are used in energetic materials.
1,2,4-Triazolo[5,1-c][1,2,4]triazin-7-ones: These derivatives are known for their antiviral properties and are used in the development of antiviral drugs.
Properties
CAS No. |
1707372-22-2 |
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Molecular Formula |
C11H10N6O2S |
Molecular Weight |
290.30 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C11H10N6O2S/c1-7-2-4-8(5-3-7)20(18,19)10-9(12)17-11(16-15-10)13-6-14-17/h2-6H,12H2,1H3 |
InChI Key |
CWYOSEYAAOBTMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=NC=N3)N=N2)N |
Origin of Product |
United States |
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